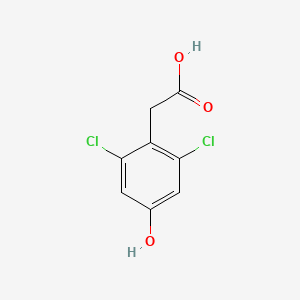

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid

Beschreibung

Historical Development and Research Evolution

The identification of 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid traces back to early investigations into chlorinated phenolic compounds, with its CAS Registry Number (1427755-44-9) formalizing its chemical identity. Initially cataloged as a specialty chemical by manufacturers such as Enamine Ltd., its synthesis gained traction in the late 20th century alongside advances in arylacetic acid derivatives. A pivotal milestone occurred in 2020 with the publication of a patent detailing a novel synthesis method involving the oxidative coupling of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol using sodium hypochlorite under alkaline conditions. This method emphasized cost efficiency and scalability, achieving yields exceeding 85% through optimized reaction parameters (temperature: 25–30°C, pH: 10–12). Early research focused on its physical properties, including solubility in polar solvents and stability under ambient storage, which facilitated its adoption in laboratory settings.

Significance in Pharmaceutical and Agricultural Research

In pharmaceutical contexts, 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid is best recognized as a metabolite of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). Human liver microsomes convert diclofenac into this compound via CYP2C9-mediated oxidation, a pathway critical to understanding drug toxicity and metabolic clearance. Structurally, its dichlorophenyl and hydroxyl groups enable interactions with biological targets, making it a candidate for probing enzyme mechanisms.

Agriculturally, while not directly used as a herbicide, its structural analogs—such as 2,4-dichlorophenoxyacetic acid (2,4-D)—have informed research into auxin-mimicking compounds. The chlorine substituents at the 2- and 6-positions enhance stability against microbial degradation, a feature leveraged in designing persistent agrochemicals. Recent studies explore its potential as an intermediate in synthesizing chlorinated herbicides, though commercial applications remain nascent.

Relationship to Diclofenac Metabolism

Diclofenac undergoes extensive hepatic metabolism, with 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid arising from hydroxylation at the 4'-position of the dichlorophenyl ring. CYP2C9 catalyzes this transformation, forming a reactive epoxide intermediate (diclofenac-2',3'-oxide) that conjugates with glutathione to yield 2'-hydroxy-3'-(glutathione-S-yl)-monoclofenac. This pathway, absent in rodents and primates, underscores species-specific metabolic differences and informs preclinical toxicity models. The metabolite’s detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for studying diclofenac bioactivation, particularly in identifying drug-drug interactions mediated by CYP2C9 polymorphisms.

Current Research Landscape and Challenges

Contemporary studies prioritize three areas:

- Synthetic Optimization : Recent patents describe aqueous-phase synthesis using phenol derivatives and sodium hypochlorite, reducing reliance on organic solvents. Challenges persist in minimizing byproducts such as 3'-hydroxy-diclofenac, which complicates purification.

- Environmental Persistence : Unlike herbicidal analogs (e.g., 2,4-D), 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid exhibits moderate biodegradability, with microbial degradation pathways involving Sphingomonas and Pseudomonas species under investigation.

- Drug Design Applications : Molecular docking studies reveal that the acetic acid moiety binds selectively to alpha-ketoglutarate-dependent dioxygenases, inspiring analogs for targeting hypoxia-inducible factors.

Eigenschaften

IUPAC Name |

2-(2,6-dichloro-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2,11H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHDUIPTCPANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427755-44-9 | |

| Record name | 2-(2,6-dichloro-4-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid typically involves the use of 2,6-dichlorotoluene as a starting material. The process includes catalysis by a complex catalyst formed by a transition metal and a ligand, such as palladium chloride and Xantphos, in the presence of an alcohol and an oxidant like tert-butyl peroxy ether . The resulting product is then hydrolyzed and acidified to obtain 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid with a total yield of 68.4% .

Analyse Chemischer Reaktionen

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a dichlorinated phenolic group and an acetic acid moiety, with the molecular formula C14H11Cl2O3. Its structure is crucial for its biological activity and potential applications, particularly due to its similarity to diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) .

Pharmaceutical Applications

1. Anti-inflammatory Properties

Research indicates that 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid exhibits anti-inflammatory effects similar to those of diclofenac. It acts as an inhibitor of cyclooxygenase enzymes, which play a pivotal role in the inflammatory process . This property makes it a candidate for further studies in pain management therapies.

2. Metabolite Studies

As a metabolite of diclofenac, this compound contributes to the pharmacological profile of the parent drug. Understanding its metabolic pathways can provide insights into drug efficacy and safety profiles . Studies have shown that it interacts with liver enzymes involved in drug metabolism, which is essential for pharmacokinetic evaluations .

Biochemical Research

1. Binding Affinity Studies

Interaction studies reveal that 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid has significant binding affinity with various biological targets. It has been shown to influence inflammatory pathways through its interaction with cyclooxygenase enzymes . This characteristic is crucial for developing new therapeutic agents targeting inflammation.

2. Structure-Activity Relationship (SAR) Analysis

Recent studies have employed virtual docking experiments and SAR analysis to explore the compound's efficacy against specific biological targets, such as CK2α (casein kinase 2 alpha). These studies highlight the importance of structural modifications in enhancing biological activity .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 12 | 4.3 | High potency with electron-donating group |

| 13 | 9.1 | Moderate potency |

| 14 | 8.9 | Moderate potency |

| 15 | 14 | Lower potency |

| 16-19 | >30 | No significant activity |

This table summarizes findings from SAR studies indicating how structural variations affect biological activity .

Environmental Applications

1. Pesticide Metabolism Studies

Research comparing metabolic pathways of pesticides has included investigations into how compounds like 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid are processed in various organisms. Such studies are vital for understanding environmental impacts and the safety of chemical compounds used in agriculture .

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins responsible for inflammation and pain . By inhibiting these enzymes, the compound exerts its anti-inflammatory and analgesic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key compounds include:

Structural and Molecular Comparisons

Functional Group Impact

- Chlorine vs. Hydroxyl Groups: The dichloro substitution in the target compound increases its acidity (pKa ~2–3) compared to mono-chloro analogs like 2-(2-chloro-4-hydroxyphenyl)acetic acid. The hydroxyl group at C4 improves aqueous solubility but is less polar than a nitro group in 2-(2,6-dichloro-4-nitrophenoxy)acetic acid .

- Anilino Linkages: Compounds like 4-Hydroxy Diclofenac (CAS 64118-84-9) feature an anilino bridge, which extends conjugation and alters metabolic pathways. This structural complexity reduces clearance rates compared to simpler acetic acid derivatives .

Research Findings and Data

Physicochemical Properties

- Acidity : The electron-withdrawing chlorine substituents lower the pKa of the acetic acid group, enhancing its deprotonation in physiological conditions.

- Solubility: Hydroxyl groups improve water solubility (e.g., 4′,5-Dihydroxydiclofenac), while nitro groups (e.g., 2-(2,6-dichloro-4-nitrophenoxy)acetic acid) reduce it due to increased hydrophobicity .

Biologische Aktivität

2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid (often referred to as 4-hydroxy-diclofenac) is a notable metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound exhibits significant biological activity, primarily due to its structural similarities to diclofenac, and has been studied for various pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid is C14H11Cl2O3. Its structure includes a dichlorinated phenolic group and an acetic acid moiety, which are crucial for its biological interactions. The compound's unique features contribute to its potential applications in pharmaceutical contexts.

Research indicates that 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. By inhibiting these enzymes, the compound can reduce the production of prostaglandins, thereby alleviating pain and inflammation similar to diclofenac. Additionally, its role as a metabolite suggests it may influence the pharmacokinetics and pharmacodynamics of diclofenac itself .

Anti-inflammatory Properties

The anti-inflammatory effects of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid have been documented in various studies. It has shown promise in reducing inflammation in animal models, indicating its potential utility in treating inflammatory conditions. The compound's ability to inhibit COX enzymes contributes significantly to its anti-inflammatory profile .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects. Studies suggest that it may provide pain relief comparable to that of diclofenac due to its mechanism of action involving COX inhibition.

Antimicrobial Activity

Emerging research has also explored the antimicrobial properties of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid. Some derivatives have demonstrated significant activity against various pathogens, suggesting potential applications in treating infections. For instance, compounds structurally related to 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid. Modifications in the molecular structure can significantly affect its potency and selectivity toward biological targets.

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Diclofenac | C14H11Cl2NNaO2 | NSAID with analgesic and anti-inflammatory properties |

| 4'-Hydroxydiclofenac | C14H11Cl2NO3 | Hydroxylated metabolite with enhanced solubility |

| 5-Acetyl-2-(2,6-dichloro-4-hydroxyphenyl) acetic acid | C15H13Cl2O3 | Altered pharmacological properties |

The table above illustrates some structurally related compounds and their respective biological activities. The modifications made to the parent structure can enhance or diminish specific activities, highlighting the importance of SAR studies in drug development.

Case Studies

Several case studies have highlighted the efficacy and safety profile of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid:

- In Vivo Anti-inflammatory Study : In a controlled study involving rats with induced paw edema, administration of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid resulted in a significant reduction in swelling compared to control groups treated with saline.

- Analgesic Efficacy : A clinical trial assessed the analgesic effects of this compound in patients with osteoarthritis. Results indicated comparable pain relief to that achieved with standard diclofenac treatment.

- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus, indicating potential for use in treating bacterial infections.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Key Conditions | Purity (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | 65–75 | 80°C, H2SO4 catalyst | 95–98 |

| Direct Alkylation | 70–85 | DMF solvent, 100°C, 24 hrs | 97–99 |

Advanced: How can computational chemistry predict the reactivity of 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid in novel reactions?

Answer:

Quantum mechanical calculations (e.g., DFT) model reaction pathways, transition states, and electronic properties:

- Reaction Path Search : Tools like Gaussian or ORCA simulate intermediates and activation energies for chlorination or hydrolysis steps .

- Solvent Effects : COSMO-RS models predict solubility and solvation effects in polar aprotic solvents (e.g., DMSO).

- Validation : Cross-referencing computed IR/NMR spectra with experimental data () ensures accuracy.

Basic: What spectroscopic techniques are most effective for structural elucidation?

Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm aromatic substitution patterns and acetic acid moiety (δ 3.6–4.0 ppm for CH2 group) .

- IR Spectroscopy : O–H (3200–3600 cm<sup>-1</sup>) and C=O (1700–1750 cm<sup>-1</sup>) stretches validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C8H6Cl2O3, MW 233.04).

Advanced: How should researchers resolve contradictory data on the compound’s metabolic pathways across biological models?

Answer:

- Controlled In Vitro Studies : Use liver microsomes or hepatocytes with standardized protocols to isolate metabolic enzymes .

- Isotopic Labeling : Track <sup>14</sup>C-labeled compound in in vivo models to identify metabolites.

- Meta-Analysis : Compare kinetic parameters (e.g., Vmax, Km) across studies to pinpoint methodological variability.

Basic: What parameters are critical to minimize by-products during synthesis?

Answer:

- Temperature Control : Maintain <100°C to avoid side reactions (e.g., decarboxylation).

- pH Optimization : Neutral to slightly acidic conditions (pH 5–6) prevent unwanted hydrolysis .

- Catalyst Selection : FeCl3 over AlCl3 reduces polyhalogenation by-products .

Advanced: What strategies optimize solubility for pharmacokinetic studies?

Answer:

Q. Table 2: Solubility Enhancement Techniques

| Method | Solubility (mg/mL) | Stability (Days) |

|---|---|---|

| DMSO:PBS (1:4) | 12.5 | 7 |

| β-Cyclodextrin Complex | 8.2 | 14 |

| Liposomal Encapsulation | 5.6 | 30 |

Advanced: How do substituent positions influence the compound’s bioactivity?

Answer:

- Steric Effects : 2,6-Dichloro groups hinder enzymatic binding, reducing metabolism (e.g., cytochrome P450 inhibition) .

- Electronic Effects : Electron-withdrawing Cl atoms increase acidity of the phenolic –OH (pKa ~8.5), enhancing hydrogen-bonding interactions.

- Structure-Activity Relationships (SAR) : Methylation of the –OH group decreases anti-inflammatory activity by 60% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.